

# Spectroscopic Profile of Bis(2-Methoxyethyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: Bis(2-Methoxyethyl)amine

Cat. No.: B057041

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## Introduction

**Bis(2-Methoxyethyl)amine**, a secondary amine with the chemical formula  $C_6H_{15}NO_2$ , serves as a versatile building block in organic synthesis and finds applications in various research and development sectors, including drug discovery. Its structural characterization is fundamental for its proper identification and use. This technical guide provides a comprehensive overview of the spectroscopic data of **Bis(2-Methoxyethyl)amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and molecular structure are included to support researchers and scientists.

## Molecular Structure and Properties

**Bis(2-Methoxyethyl)amine** is a symmetrical molecule featuring a central secondary amine nitrogen atom flanked by two 2-methoxyethyl chains.

Property	Value
Molecular Formula	$C_6H_{15}NO_2$
Molecular Weight	133.19 g/mol
CAS Number	111-95-5

## Spectroscopic Data

The following sections present the key spectroscopic data for **Bis(2-Methoxyethyl)amine**, sourced from the Spectral Database for Organic Compounds (SDBS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum reveals three distinct proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.48	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-
3.33	s	6H	-O-CH <sub>3</sub>
2.78	t	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum shows three unique carbon signals, consistent with the molecule's symmetry.

Chemical Shift (δ) ppm	Assignment
72.1	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-
58.8	-O-CH <sub>3</sub>
49.3	-O-CH <sub>2</sub> -CH <sub>2</sub> -NH-

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Bis(2-Methoxyethyl)amine** was obtained as a liquid film.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Weak, Broad	N-H stretch (secondary amine)
2925, 2880, 2820	Strong	C-H stretch (aliphatic)
1460	Medium	C-H bend (CH <sub>2</sub> )
1120	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
133	5	[M] <sup>+</sup> (Molecular Ion)
102	40	[M - OCH <sub>3</sub> ] <sup>+</sup>
88	100	[CH <sub>2</sub> =N <sup>+</sup> (CH <sub>2</sub> CH <sub>2</sub> OCH <sub>3</sub> )] (Base Peak)
58	60	[CH <sub>3</sub> OCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
45	55	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on the methodologies typically employed by the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)

## NMR Spectroscopy

- Instrumentation: A JEOL nuclear magnetic resonance spectrometer (e.g., operating at 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR) is utilized.[\[1\]](#)
- Sample Preparation: The sample of **Bis(2-Methoxyethyl)amine** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition: Spectra are acquired with a flip angle of 22.5-30.0 degrees and a pulse repetition time of 30 seconds to ensure accurate integration.[\[1\]](#)
- $^{13}\text{C}$  NMR Acquisition: Spectra are acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.[\[1\]](#)
- Reference: Tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm).

## IR Spectroscopy

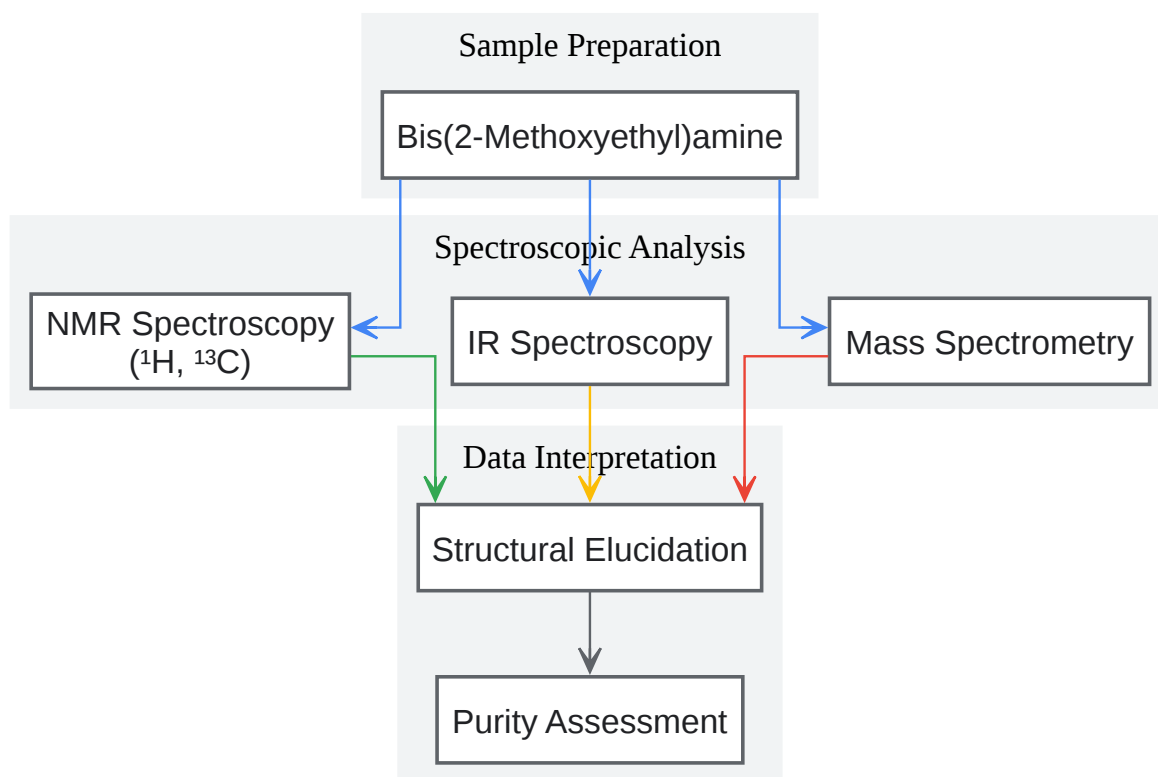
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Sample Preparation: For a liquid sample such as **Bis(2-Methoxyethyl)amine**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- Instrumentation: An electron ionization mass spectrometer is employed.
- Ionization: The sample is introduced into the ion source and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **Bis(2-Methoxyethyl)amine** with atom numbering for NMR correlation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

## Bis(2-Methoxyethyl)amine Structure and NMR Assignments

 $C^1H_3$  $O^2$  $C^3H_2$  $C^4H_2$  $N^5H$  $C^6H_2$  $C^7H_2$  $O^8$  $C^9H_3$ 

## NMR Assignments

 $^1H$  NMR: $C^1/9-H$ :  $\delta$  3.33 (s)  
 $C^3/7-H$ :  $\delta$  3.48 (t)  
 $C^4/6-H$ :  $\delta$  2.78 (t) $^{13}C$  NMR: $C^1/9$ :  $\delta$  58.8  
 $C^3/7$ :  $\delta$  72.1  
 $C^4/6$ :  $\delta$  49.3[Click to download full resolution via product page](#)Caption: Molecular structure of **Bis(2-Methoxyethyl)amine** with NMR assignments.

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